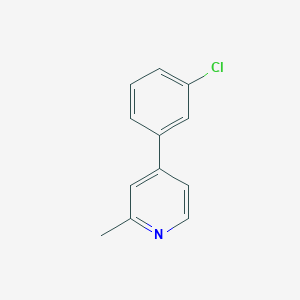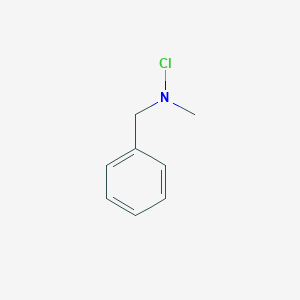![molecular formula C17H13N3O2 B14138858 2-hydroxy-N'-[(E)-quinolin-8-ylmethylidene]benzohydrazide](/img/structure/B14138858.png)
2-hydroxy-N'-[(E)-quinolin-8-ylmethylidene]benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-N’-[(E)-quinolin-8-ylmethylidene]benzohydrazide is a Schiff base ligand that has garnered significant interest in various fields of chemistry, particularly coordination chemistry. This compound is known for its versatile coordination behavior, which allows it to form various complexes with different metal ions. These complexes exhibit interesting properties such as photoluminescence and magnetic properties, making them potential candidates for applications in fields like bioimaging, anticancer therapy, and as MRI contrast agents .
準備方法
The synthesis of 2-hydroxy-N’-[(E)-quinolin-8-ylmethylidene]benzohydrazide typically involves the condensation reaction between 8-hydroxyquinoline-2-carbaldehyde and benzohydrazide. This reaction is usually carried out in an organic solvent such as ethanol or methanol, often in the presence of a catalyst like glacial acetic acid. The reaction conditions are generally mild, and the product is obtained in high yield .
化学反応の分析
2-hydroxy-N’-[(E)-quinolin-8-ylmethylidene]benzohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline moiety, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
2-hydroxy-N’-[(E)-quinolin-8-ylmethylidene]benzohydrazide has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-hydroxy-N’-[(E)-quinolin-8-ylmethylidene]benzohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, such as DNA, leading to potential anticancer and antimicrobial effects. The compound’s photoluminescent properties are attributed to the electronic transitions within the quinoline moiety and the metal-ligand interactions .
類似化合物との比較
Similar compounds to 2-hydroxy-N’-[(E)-quinolin-8-ylmethylidene]benzohydrazide include other Schiff base ligands derived from 8-hydroxyquinoline and benzohydrazide derivatives. These compounds share similar coordination behavior and applications but may differ in their specific properties and reactivity. Some examples include:
- 2-hydroxy-N’-[(E)-quinolin-8-ylmethylidene]benzohydrazide derivatives with different substituents on the quinoline or benzohydrazide moieties .
- Schiff bases derived from other aldehydes or ketones and benzohydrazide .
These similar compounds highlight the versatility and potential of Schiff base ligands in various scientific and industrial applications.
特性
分子式 |
C17H13N3O2 |
|---|---|
分子量 |
291.30 g/mol |
IUPAC名 |
2-hydroxy-N-[(E)-quinolin-8-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C17H13N3O2/c21-15-9-2-1-8-14(15)17(22)20-19-11-13-6-3-5-12-7-4-10-18-16(12)13/h1-11,21H,(H,20,22)/b19-11+ |
InChIキー |
PFABDVUEADHXQA-YBFXNURJSA-N |
異性体SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=CC3=C2N=CC=C3)O |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=CC3=C2N=CC=C3)O |
溶解性 |
3 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(4-Methoxybenzyl)amino]methyl}phenol](/img/structure/B14138785.png)
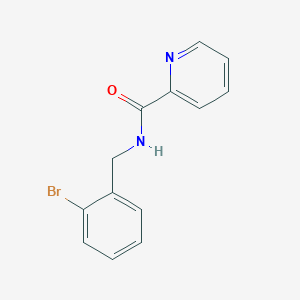
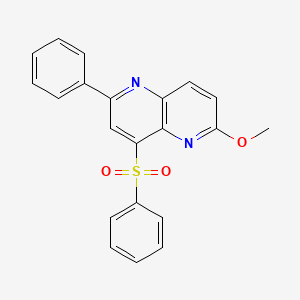
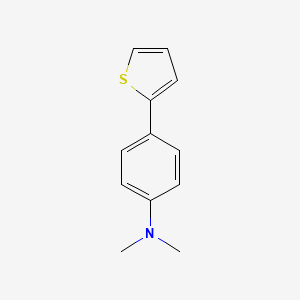
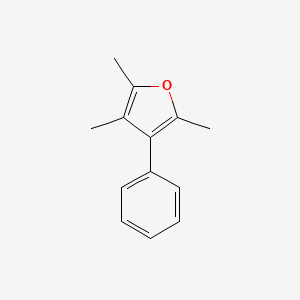
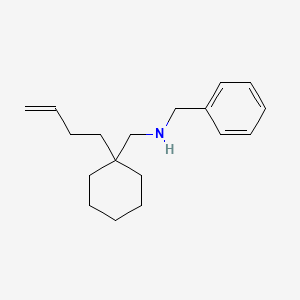
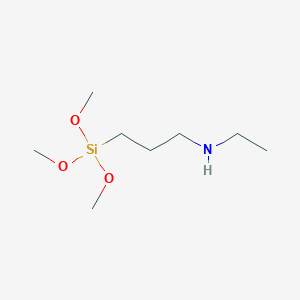
![(E)-(3-chloro-4-ethoxyphenyl){2-(4-chlorophenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B14138832.png)

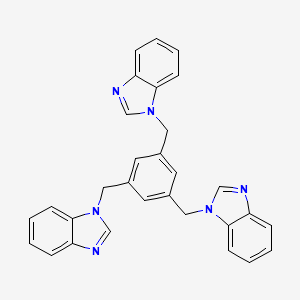
![2'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine](/img/structure/B14138841.png)
